N-tert-butyl-4-ethylbenzenesulfonamide
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Overview
Description
N-tert-butyl-4-ethylbenzenesulfonamide is an organic compound with the molecular formula C12H19NO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide functional group attached to a benzene ring, which is further substituted with tert-butyl and ethyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-tert-butyl-4-ethylbenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a catalyst such as copper(II) triflate (Cu(OTf)2). This reaction is typically carried out under solvent-free conditions at room temperature, resulting in high yields of the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high efficiency and yield. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-ethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
N-tert-butyl-4-ethylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-tert-butyl-4-ethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the tert-butyl and ethyl groups can influence the compound’s hydrophobicity and binding affinity to various targets .
Comparison with Similar Compounds
Similar Compounds
N-butylbenzenesulfonamide: Similar structure but with a butyl group instead of tert-butyl and ethyl groups.
N-ethylbenzenesulfonamide: Lacks the tert-butyl group, making it less hydrophobic.
Uniqueness
N-tert-butyl-4-ethylbenzenesulfonamide is unique due to the presence of both tert-butyl and ethyl groups, which enhance its hydrophobicity and potentially its biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H19NO2S |
---|---|
Molecular Weight |
241.35 g/mol |
IUPAC Name |
N-tert-butyl-4-ethylbenzenesulfonamide |
InChI |
InChI=1S/C12H19NO2S/c1-5-10-6-8-11(9-7-10)16(14,15)13-12(2,3)4/h6-9,13H,5H2,1-4H3 |
InChI Key |
TWUYHXZYRXNJAN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C |
Origin of Product |
United States |
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